molecular formula C15H11BrN2O3 B11542894 1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone

1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone

Cat. No.: B11542894
M. Wt: 347.16 g/mol
InChI Key: KTSPWFNOKRHHKP-UHFFFAOYSA-N
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Description

1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is an organic compound with the molecular formula C15H11BrN2O3 It is known for its unique structure, which includes a bromine atom and a nitro group attached to a phenyl ring, along with a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-nitrobenzaldehyde and 4-aminoacetophenone.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 60-80°C for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyleneamino linkage can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Sodium hydroxide, ethanol solvent, reflux conditions.

    Oxidation: Potassium permanganate, water solvent, room temperature.

Major Products

    Reduction: 1-{4-[(E)-[(4-AMINO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides of the methyleneamino linkage.

Scientific Research Applications

1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-nitroacetophenone
  • 4-Bromo-3-nitrobenzaldehyde
  • 4-Aminoacetophenone

Uniqueness

1-{4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methyleneamino linkage and the presence of both bromine and nitro groups make it a versatile compound for various applications.

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.16 g/mol

IUPAC Name

1-[4-[(4-bromo-3-nitrophenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H11BrN2O3/c1-10(19)12-3-5-13(6-4-12)17-9-11-2-7-14(16)15(8-11)18(20)21/h2-9H,1H3

InChI Key

KTSPWFNOKRHHKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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